molecular formula C15H20FNO3 B3047111 Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate CAS No. 1353876-38-6

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate

Cat. No. B3047111
CAS RN: 1353876-38-6
M. Wt: 281.32
InChI Key: GUDDDSNJWUHLAN-UHFFFAOYSA-N
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Description

Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate is a chemical compound with a molecular weight of 265.33 . It is a derivative of tert-butyl carbamate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was performed . The process involved the use of dimethylsulfoxide as a co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as HPLC, LC–MS, ATR-FTIR, 1H NMR, and 13C NMR . These techniques can provide detailed information about the compound’s structure and purity.


Chemical Reactions Analysis

The chemical reactions involving tert-butyl carbamate derivatives can be complex. For instance, they can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 265.33 . It is recommended to be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial properties of related compounds. Although not directly focused on tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate, it’s relevant:

  • Compound 4d exhibited moderate antimicrobial activity against strains such as S. aureus, E. faecalis, E. coli, and K. pneumoniae. Compound 5d also showed activity against S. aureus .

Safety and Hazards

The safety information for this compound indicates that it should be handled with care. The compound is labeled with the GHS07 pictogram, and the hazard statements include H315-H319-H335 . Precautionary measures include avoiding inhalation and ingestion, and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in pharmaceutical applications, given its role in the synthesis of certain antidepressants . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-13(8-9-18)10-11-4-6-12(16)7-5-11/h4-7,9,13H,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDDDSNJWUHLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129933
Record name Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353876-38-6
Record name Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353876-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(4-fluorophenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Reactant of Route 2
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Reactant of Route 3
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Reactant of Route 4
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Reactant of Route 5
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate
Reactant of Route 6
Tert-butyl [1-(4-fluorophenyl)-4-oxobutan-2-yl]carbamate

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